molecular formula C20H24BrNO3 B4653275 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B4653275
M. Wt: 406.3 g/mol
InChI Key: FRSNAIUAVBXZGM-UHFFFAOYSA-N
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Description

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenoxy group and an ethoxy-substituted phenyl group attached to an acetamide moiety. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Bromination: The starting material, 4-tert-butylphenol, is brominated using bromine or a brominating agent to introduce the bromo group at the 2-position.

    Etherification: The brominated product is then reacted with 4-ethoxyphenol in the presence of a base to form the phenoxy ether.

    Acetylation: The phenoxy ether is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-tert-butylphenoxy)-N-(4-methoxyphenyl)acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    2-(2-chloro-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide: Similar structure with a chloro group instead of a bromo group.

    2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both bromo and ethoxy groups, along with the acetamide moiety, may influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrNO3/c1-5-24-16-9-7-15(8-10-16)22-19(23)13-25-18-11-6-14(12-17(18)21)20(2,3)4/h6-12H,5,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSNAIUAVBXZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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